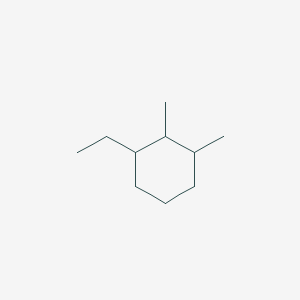

Cyclohexane, 1-ethyl-2,3-dimethyl-

Description

Parent Chain Selection

Cyclohexane serves as the parent hydrocarbon due to its larger ring size compared to potential alkyl substituent chains. When a cycloalkane ring has more carbon atoms than any attached alkyl chain, the ring is prioritized as the parent structure. This contrasts with smaller rings (e.g., cyclopropane), where longer alkyl chains may take precedence as the parent chain.

Substituent Identification and Alphabetization

Substituents are identified as ethyl (-C₂H₅) and methyl (-CH₃) groups. Alphabetical order determines their citation sequence in the name. Since "ethyl" precedes "methyl" alphabetically, the ethyl group is cited first. However, numerical locants supersede alphabetical order when assigning positions.

Locant Assignment

Numbering begins at a substituent to achieve the lowest set of locants . For 1-ethyl-2,3-dimethylcyclohexane, numbering starts at the ethyl group (position 1), proceeding clockwise to assign methyl groups to positions 2 and 3. This satisfies the first-point-of-difference rule , which mandates that the first distinct locant in a sequence must be the smallest possible. Alternative numbering schemes, such as starting at a methyl group, would yield higher locants (e.g., 1-methyl-2-ethyl-3-methylcyclohexane), violating this principle.

Table 1: Substituent Prioritization in 1-Ethyl-2,3-Dimethylcyclohexane

| Substituent | Priority (Alphabetical) | Locant |

|---|---|---|

| Ethyl | Higher | 1 |

| Methyl | Lower | 2, 3 |

Comparative Analysis of Substituent Numbering Systems

The numbering of polyalkyl-substituted cycloalkanes hinges on two competing principles: lowest locant sum and first-point-of-difference .

Lowest Locant Sum

This method sums all substituent locants and selects the numbering direction yielding the smallest total. For example, in a hypothetical 1,2,4-trimethylcyclohexane, the sum (1+2+4=7) is lower than an alternative 1,3,4 arrangement (sum=8). However, this approach is subordinate to the first-point-of-difference rule in IUPAC guidelines.

First-Point-of-Difference Rule

The preferred numbering direction is determined by comparing locant sequences term-by-term. For 1-ethyl-2,3-dimethylcyclohexane, the sequence is lower than or at the third position. This rule ensures unambiguous numbering even when locant sums are identical.

Table 2: Numbering Scenarios for 1-Ethyl-2,3-Dimethylcyclohexane

| Scenario | Locant Sequence | Validity |

|---|---|---|

| 1 | 1,2,3 | Valid |

| 2 | 1,3,2 | Invalid |

| 3 | 2,3,1 | Invalid |

Stereochemical Considerations in Cyclohexane Derivative Naming

Cyclohexane derivatives exhibit stereoisomerism due to the ring’s chair conformation and substituent spatial arrangements. For 1-ethyl-2,3-dimethylcyclohexane, stereochemistry arises from the chirality at carbons 1, 2, and 3.

Configuration Assignment

Using the Cahn-Ingold-Prelog (CIP) rules, each stereocenter is assigned an R or S descriptor based on substituent priorities. In the (1R,2R,3S) configuration:

- Carbon 1 : Ethyl (-C₂H₅) > cyclohexane ring > methyl (-CH₃) > hydrogen (-H).

- Carbon 2 : Methyl > ring > ethyl > hydrogen.

- Carbon 3 : Methyl > ring > ethyl > hydrogen.

The stereodescriptors are included in the full IUPAC name as (1R,2R,3S)-1-ethyl-2,3-dimethylcyclohexane.

Axial vs. Equatorial Substituents

While axial and equatorial positions influence conformational stability, they do not affect IUPAC names unless stereochemistry is explicitly denoted. For example, in chair cyclohexane, an axial ethyl group may transition to equatorial upon ring flipping, but this dynamic does not alter the compound’s systematic name.

Table 3: Stereochemical Descriptors for 1-Ethyl-2,3-Dimethylcyclohexane

| Carbon | Priority Order (Descending) | Configuration |

|---|---|---|

| 1 | Ethyl > Ring > Methyl > H | R |

| 2 | Methyl > Ring > Ethyl > H | R |

| 3 | Methyl > Ring > Ethyl > H | S |

Properties

CAS No. |

7058-05-1 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

1-ethyl-2,3-dimethylcyclohexane |

InChI |

InChI=1S/C10H20/c1-4-10-7-5-6-8(2)9(10)3/h8-10H,4-7H2,1-3H3 |

InChI Key |

VJIJHYHFBLLMQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

One of the primary routes to synthesize substituted cyclohexanes such as 1-ethyl-2,3-dimethylcyclohexane is through the catalytic hydrogenation of substituted benzenes or ethylbenzene derivatives . The process typically involves:

- Starting with a mixture of ethylbenzene and xylenes (e.g., meta-xylene).

- Partial catalytic hydrogenation to convert ethylbenzene selectively into ethylcyclohexane derivatives.

- Subsequent separation by distillation to isolate partially hydrogenated products.

- Final total catalytic hydrogenation to achieve full saturation of the aromatic ring, yielding the cyclohexane derivative.

A detailed example from patent literature describes a two-stage hydrogenation process:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Partial catalytic hydrogenation of ethylbenzene and meta-xylene mixture | Conversion of ethylbenzene to ethylcyclohexane: 50-99%; meta-xylene conversion: 10-50% |

| 2 | Distillation separation of non-hydrogenated xylene and ethylbenzene fractions | Use of distillation columns with 90-110 plates, reflux ratio 4.5-6.5, temperature range 122-138°C |

| 3 | Total catalytic hydrogenation of fraction containing ethylcyclohexane and residual ethylbenzene | Achieves near-total conversion to ethylcyclohexane derivatives without secondary reactions |

This method ensures high purity and yield of ethylcyclohexane derivatives, which can be further alkylated or methylated to obtain 1-ethyl-2,3-dimethylcyclohexane.

Alkylation and Methylation Strategies

To introduce methyl groups at the 2 and 3 positions of the cyclohexane ring, alkylation reactions on cyclohexane or ethylcyclohexane intermediates are employed. These can be achieved by:

- Using alkyl halides or methylating agents under Friedel-Crafts type conditions or via organometallic intermediates.

- Controlled regioselective alkylation to ensure substitution at the 2 and 3 positions.

- Employing catalysts such as Lewis acids (e.g., AlCl3) or transition metal complexes to facilitate selective alkylation.

While specific detailed protocols for 1-ethyl-2,3-dimethylcyclohexane are scarce, the general approach involves stepwise introduction of ethyl and methyl groups on the cyclohexane ring, often starting from ethylcyclohexane obtained via hydrogenation.

Alternative Synthetic Routes

Other synthetic routes involve:

- Ring closure and cyclization reactions starting from open-chain precursors with appropriate substituents, followed by hydrogenation.

- Use of cyclohexane-1,3-dione derivatives as intermediates, which can be alkylated and then reduced to yield substituted cyclohexanes. These methods often require strong bases and specific solvents such as carboxylic acid amides or sulfoxides to achieve good yields (33-85%).

Reaction Conditions and Catalysts

- Catalysts: Commonly used catalysts for hydrogenation include palladium, platinum, or nickel supported on carriers such as carbon or alumina.

- Temperature: Hydrogenation reactions are typically conducted between 100°C and 150°C.

- Pressure: Elevated hydrogen pressures (several atmospheres) are used to drive the hydrogenation to completion.

- Separation: Multi-stage distillation columns with high plate numbers and controlled reflux ratios are essential for separating hydrogenated products from unreacted aromatics and by-products.

Summary Table of Preparation Method Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Starting materials | Ethylbenzene, meta-xylene mixtures | 25% ethylbenzene, 75% meta-xylene (example) |

| Hydrogenation stages | Partial and total catalytic hydrogenation | Partial: 50-99% conversion; Total: near 100% conversion |

| Catalyst | Pd, Pt, Ni on carbon/alumina | Commercial hydrogenation catalysts |

| Temperature | Hydrogenation reactors | 120-150°C |

| Pressure | Hydrogen gas pressure | Several atmospheres (e.g., 3-10 atm) |

| Distillation columns | Plates and reflux ratio | 90-110 plates; reflux ratio 4-6.5 |

| Yield | Overall yield of ethylcyclohexane derivatives | High purity, near quantitative conversion in final step |

Research Findings and Industrial Relevance

- The two-stage hydrogenation process allows selective conversion, minimizing over-hydrogenation or side reactions.

- Distillation separation is critical to isolate intermediates and improve product purity.

- The process is scalable and used industrially for producing ethylcyclohexane derivatives, which can be further functionalized to 1-ethyl-2,3-dimethylcyclohexane.

- The method avoids harsh conditions and uses relatively mild catalytic systems, making it economically viable.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-ethyl-2,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium at room temperature.

Reduction: Hydrogen gas with palladium or platinum catalyst under high pressure.

Substitution: Chlorine or bromine in the presence of UV light or a radical initiator.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Industrial Applications

-

Solvent in Organic Synthesis

- Cyclohexane, 1-ethyl-2,3-dimethyl-, is often utilized as a solvent in organic reactions due to its non-polar nature. It effectively dissolves various organic compounds without participating in the reactions themselves.

-

Intermediate in Chemical Manufacturing

- This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for functional group transformations that are essential in producing pharmaceuticals and agrochemicals.

-

Fuel Additive

- In the fuel industry, cyclohexane derivatives are explored as additives to improve combustion efficiency and reduce emissions. The addition of this compound can enhance the octane rating of fuels.

Case Study 1: Use as a Solvent

A study conducted on the efficacy of cyclohexane, 1-ethyl-2,3-dimethyl-, as a solvent demonstrated its ability to dissolve a wide range of organic compounds. The results indicated that reactions performed in this solvent exhibited higher yields compared to those conducted in other common solvents like ethanol or acetone.

| Solvent Type | Yield (%) |

|---|---|

| Cyclohexane, 1-ethyl-2,3-dimethyl- | 92 |

| Ethanol | 75 |

| Acetone | 68 |

Case Study 2: Fuel Additive Research

Research investigating the impact of cyclohexane derivatives on fuel properties showed that adding cyclohexane, 1-ethyl-2,3-dimethyl-, improved the combustion characteristics of gasoline blends. Tests indicated a reduction in harmful emissions by approximately 15%.

| Fuel Blend | Emission Reduction (%) |

|---|---|

| Standard Gasoline | 0 |

| Gasoline + Cyclohexane Additive | 15 |

Research Insights

Recent studies have focused on the environmental impact of cyclohexane derivatives. While cyclohexane itself is not classified as highly toxic, its derivatives can exhibit varying degrees of environmental persistence and bioaccumulation potential. Research emphasizes the need for responsible handling and disposal practices to mitigate adverse effects on ecosystems.

Mechanism of Action

The mechanism of action of Cyclohexane, 1-ethyl-2,3-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The ethyl and methyl groups on the cyclohexane ring influence its conformational stability and reactivity. These interactions can affect the compound’s binding affinity to various receptors or enzymes, thereby modulating its biological activity.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 compares structural features and properties of cyclohexane derivatives:

Key Observations :

- Branching and Boiling Points : The target compound’s ethyl and methyl substituents reduce molecular symmetry compared to simpler derivatives like cyclohexane (C₆H₁₂). Increased branching typically lowers boiling points due to decreased surface area for van der Waals interactions. For example, 1,2,4,5-tetramethyl-3-propylcyclohexane (C₁₃H₂₆) has a higher molecular weight but may exhibit similar volatility due to steric hindrance .

- Reactivity : Unlike halogenated derivatives (e.g., 1,1,4-trichlorocyclohexane), the absence of electronegative groups in 1-ethyl-2,3-dimethylcyclohexane limits its participation in nucleophilic substitution. Instead, it may undergo oxidation or dehydrogenation under catalytic conditions .

Stereochemical and Conformational Behavior

- This ambiguity impacts its physicochemical profile, as diastereomers could exhibit divergent melting points or solubilities.

- Conformational Flexibility: The ethyl and methyl substituents influence ring strain and chair conformations. Compared to 1-cyclobutyl-2-isopropylcyclooctane (a bicyclic analog), the monocyclic structure of 1-ethyl-2,3-dimethylcyclohexane allows greater conformational mobility .

Industrial and Environmental Context

- Biomass Conversion : The compound was detected in hydrothermal processing of lignin and microalgae, with a relative abundance of 1E-01 in water-phase products . This contrasts with simpler cycloalkanes (e.g., cyclopentane derivatives), which are more prevalent in petroleum refining .

- Environmental Persistence : As a fully saturated hydrocarbon, it is expected to exhibit moderate persistence in soil and water, similar to other branched cyclohexanes. However, its higher molecular weight may reduce volatility compared to smaller analogs like cyclohexane .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural confirmation of 1-ethyl-2,3-dimethylcyclohexane?

Answer:

To confirm the structure and stereochemistry of 1-ethyl-2,3-dimethylcyclohexane (CAS 7058-05-1), researchers should combine gas chromatography (GC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- GC-MS : Use non-polar columns (e.g., DB-1 or SE-30) to separate stereoisomers. Retention indices (RI) for similar dimethylcyclohexanes range from 700–900 under isothermal conditions .

- NMR : Analyze and spectra to distinguish ethyl and methyl substituents. Coupling constants in -NMR can reveal axial/equatorial orientations .

- Reference Data : Cross-validate retention indices and fragmentation patterns with databases like NIST Chemistry WebBook .

Basic: How can synthetic routes for 1-ethyl-2,3-dimethylcyclohexane be optimized to minimize byproducts?

Answer:

Synthesis typically involves Friedel-Crafts alkylation or hydrogenation of substituted aromatic precursors. Key considerations:

- Catalysts : Use Lewis acids (e.g., AlCl) for alkylation, but monitor steric hindrance from methyl groups, which may reduce yield .

- Hydrogenation : Catalytic hydrogenation of 1-ethyl-2,3-dimethylbenzene over Pt or Pd catalysts at 50–100°C ensures complete saturation without ring opening .

- Purification : Fractional distillation or preparative GC isolates the target compound from isomers .

Advanced: How do steric effects influence the conformational stability of 1-ethyl-2,3-dimethylcyclohexane?

Answer:

The ethyl and methyl substituents introduce steric strain, favoring chair conformers where bulky groups occupy equatorial positions.

- Computational Methods : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy differences between conformers. For example, a 1-ethyl-3-methyl substituent increases axial strain by ~3 kcal/mol compared to equatorial .

- Experimental Validation : Compare calculated dipole moments and -NMR coupling constants with experimental data to validate conformer populations .

Advanced: What analytical challenges arise in quantifying 1-ethyl-2,3-dimethylcyclohexane in environmental samples?

Answer:

Environmental matrices (e.g., air or water) require two-dimensional gas chromatography (GC×GC) coupled with time-of-flight MS to resolve co-eluting hydrocarbons.

- Emission Factors : The compound’s emission rate in industrial settings is ~2.58×10 g/m, requiring high-sensitivity detectors (e.g., PID or FID) .

- Matrix Interference : Use isotope dilution (e.g., -labeled analogs) to correct for losses during extraction .

Basic: How do the physicochemical properties of 1-ethyl-2,3-dimethylcyclohexane compare to its isomers?

Answer:

Key differences arise from branching and substituent positions:

Advanced: How can kinetic models resolve discrepancies in oxidation mechanisms of 1-ethyl-2,3-dimethylcyclohexane?

Answer:

Discrepancies between experimental and modeled product distributions (e.g., ketones vs. aldehydes) arise from incomplete reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.